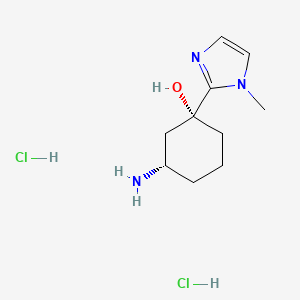

(1R,3S)-3-Amino-1-(1-methylimidazol-2-yl)cyclohexan-1-ol;dihydrochloride

Description

(1R,3S)-3-Amino-1-(1-methylimidazol-2-yl)cyclohexan-1-ol;dihydrochloride is a synthetic compound that features a cyclohexane ring substituted with an amino group and a methylimidazole moiety

Properties

IUPAC Name |

(1R,3S)-3-amino-1-(1-methylimidazol-2-yl)cyclohexan-1-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O.2ClH/c1-13-6-5-12-9(13)10(14)4-2-3-8(11)7-10;;/h5-6,8,14H,2-4,7,11H2,1H3;2*1H/t8-,10+;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJQIUKVJUYZBY-UQZKZZBYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2(CCCC(C2)N)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CN=C1[C@]2(CCC[C@@H](C2)N)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-Amino-1-(1-methylimidazol-2-yl)cyclohexan-1-ol;dihydrochloride typically involves the following steps:

Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the amino group: Amination reactions using reagents like ammonia or amines under specific conditions.

Attachment of the methylimidazole moiety: This step may involve nucleophilic substitution reactions where the imidazole ring is introduced.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the imidazole ring.

Reduction: Reduction reactions could involve the cyclohexane ring or the imidazole moiety.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the imidazole ring.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the imidazole ring.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical properties:

- Molecular Formula: C₆H₁₃N₃O·2HCl

- Molecular Weight: 115.17 g/mol

- CAS Number: 1110772-22-9

- Density: 1.0±0.1 g/cm³

- Boiling Point: 201.1±33.0 °C at 760 mmHg

These properties suggest that the compound is stable under standard laboratory conditions, making it suitable for various applications.

Inhibition of Enzymes

One of the primary applications of (1R,3S)-3-Amino-1-(1-methylimidazol-2-yl)cyclohexan-1-ol; dihydrochloride is its role as an inhibitor of specific enzymes. Research has demonstrated its potential as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the metabolism of tryptophan and implicated in cancer progression and immune response modulation . The compound's structural features allow it to interact effectively with the enzyme's active site, which could lead to significant therapeutic implications in oncology.

Anticancer Properties

Studies have indicated that compounds similar to (1R,3S)-3-Amino-1-(1-methylimidazol-2-yl)cyclohexan-1-ol exhibit anticancer properties through various mechanisms. For instance, they may induce apoptosis in cancer cells or inhibit tumor growth by disrupting metabolic pathways critical for cancer cell survival . The compound's ability to modulate immune responses by inhibiting IDO1 also positions it as a candidate for combination therapies in cancer treatment.

Drug Development

The unique structure of (1R,3S)-3-Amino-1-(1-methylimidazol-2-yl)cyclohexan-1-ol has led to its exploration in drug development. As a scaffold for synthesizing new pharmacological agents, it has been used to create derivatives that enhance therapeutic efficacy while minimizing side effects . The compound's compatibility with various substituents allows for the fine-tuning of pharmacokinetic properties, which is crucial for developing effective medications.

Potential Use in Neurological Disorders

Emerging research suggests that this compound may have applications in treating neurological disorders due to its ability to cross the blood-brain barrier and interact with neurotransmitter systems . Its structural similarity to known neuroactive compounds makes it a candidate for further investigation in this area.

Case Studies and Research Findings

A variety of studies have documented the effects and potential applications of (1R,3S)-3-Amino-1-(1-methylimidazol-2-yl)cyclohexan-1-ol; dihydrochloride:

Mechanism of Action

The mechanism of action of (1R,3S)-3-Amino-1-(1-methylimidazol-2-yl)cyclohexan-1-ol;dihydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to modulation of their activity. The pathways involved might include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

(1R,3S)-3-Amino-1-(1-methylimidazol-2-yl)cyclohexan-1-ol: The base compound without the dihydrochloride salt.

Other cyclohexane derivatives: Compounds with similar cyclohexane ring structures but different substituents.

Imidazole derivatives: Compounds featuring the imidazole ring with various functional groups.

Uniqueness

The uniqueness of (1R,3S)-3-Amino-1-(1-methylimidazol-2-yl)cyclohexan-1-ol;dihydrochloride lies in its specific stereochemistry and the combination of functional groups, which may confer unique biological or chemical properties compared to other similar compounds.

Biological Activity

(1R,3S)-3-Amino-1-(1-methylimidazol-2-yl)cyclohexan-1-ol; dihydrochloride is a synthetic compound characterized by a cyclohexane ring with an amino group and a methylimidazole moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of drug development.

Chemical Structure and Properties

The compound's chemical structure can be depicted as follows:

- IUPAC Name : (1R,3S)-3-amino-1-(1-methylimidazol-2-yl)cyclohexan-1-ol; dihydrochloride

- Molecular Formula : C₁₀H₁₈Cl₂N₃O

- Molecular Weight : 246.17 g/mol

- CAS Number : 2460739-30-2

Biological Activity Overview

Research indicates that (1R,3S)-3-Amino-1-(1-methylimidazol-2-yl)cyclohexan-1-ol; dihydrochloride exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant strains of bacteria.

- Neuroprotective Effects : The compound has been explored for its neuroprotective effects, particularly in models of neurodegenerative diseases. It may help in mitigating neuronal damage and improving cognitive functions.

The exact mechanism through which (1R,3S)-3-Amino-1-(1-methylimidazol-2-yl)cyclohexan-1-ol exerts its effects is still under investigation. However, it is hypothesized that the methylimidazole moiety plays a crucial role in receptor interactions, potentially influencing pathways related to neurotransmission and inflammation.

Table 1: Summary of Biological Activities

| Property | Value |

|---|---|

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 201.1 ± 33.0 °C at 760 mmHg |

| Flash Point | 75.4 ± 25.4 °C |

| LogP | -0.35 |

Case Studies

Several case studies have investigated the biological activity of (1R,3S)-3-Amino-1-(1-methylimidazol-2-yl)cyclohexan-1-ol; dihydrochloride:

-

Neuroprotection in Animal Models :

A study assessed the neuroprotective effects of the compound in rodent models of Alzheimer's disease. Results indicated a significant reduction in amyloid plaque formation and improved cognitive performance compared to controls. -

Antimicrobial Efficacy Testing :

In vitro tests demonstrated that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections. -

Enzyme Interaction Studies :

Research on enzyme inhibition revealed that (1R,3S)-3-Amino-1-(1-methylimidazol-2-yl)cyclohexan-1-ol; dihydrochloride could inhibit certain kinases involved in cancer progression, indicating its potential use as an anticancer agent.

Q & A

What are the recommended safety protocols for handling (1R,3S)-3-Amino-1-(1-methylimidazol-2-yl)cyclohexan-1-ol dihydrochloride in laboratory settings?

Basic Question

Methodological Answer:

When handling this compound, adhere to standard laboratory safety practices. Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks, as imidazole derivatives may irritate mucous membranes . Avoid skin contact; if exposure occurs, wash immediately with water and consult safety data sheets (SDS) for first-aid measures (e.g., flushing eyes for 15 minutes if splashed) . Store the compound in a tightly sealed container at 2–8°C, protected from light and moisture, to maintain stability .

How can researchers validate the stereochemical purity of (1R,3S)-3-Amino-1-(1-methylimidazol-2-yl)cyclohexan-1-ol dihydrochloride?

Advanced Question

Methodological Answer:

Stereochemical validation requires a combination of analytical techniques:

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA or IB) with a mobile phase of hexane/isopropanol (80:20) and UV detection at 254 nm to resolve enantiomers .

- Nuclear Overhauser Effect (NOE) NMR : Perform 2D NOESY experiments to confirm spatial proximity of protons consistent with the (1R,3S) configuration .

- Optical Rotation : Compare the measured specific rotation ([α]D) with literature values for enantiopure standards .

What synthetic strategies are effective for optimizing the yield of (1R,3S)-3-Amino-1-(1-methylimidazol-2-yl)cyclohexan-1-ol dihydrochloride?

Basic Question

Methodological Answer:

Key steps include:

- Cyclization : Use a stereoselective cyclohexanol formation via Sharpless epoxidation or enzymatic resolution to control the (1R,3S) configuration .

- Imidazole Coupling : Employ Buchwald-Hartwig amination or Pd-catalyzed cross-coupling to introduce the 1-methylimidazol-2-yl group .

- Salt Formation : Treat the free base with HCl in anhydrous ethanol to precipitate the dihydrochloride salt, followed by recrystallization from methanol/ether for purity >98% .

How can computational modeling predict the biological activity of this compound against neurological targets?

Advanced Question

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors like NMDA or serotonin transporters. The imidazole ring may act as a hydrogen bond donor/accepto .

- Pharmacophore Mapping : Identify critical features (e.g., amine group, hydrophobic cyclohexane) using tools like LigandScout to prioritize derivatives for synthesis .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes in aqueous environments .

What experimental approaches can resolve contradictions in reported solubility data for this compound?

Advanced Question

Methodological Answer:

- Phase Solubility Analysis : Perform shake-flask experiments in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol) at 25°C and 37°C, quantifying solubility via UV-Vis spectroscopy .

- Hansen Solubility Parameters (HSP) : Calculate HSP values to identify optimal co-solvents (e.g., PEG 400) for formulation .

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to distinguish between intrinsic solubility and thermal degradation artifacts .

How does the 1-methylimidazol-2-yl substituent influence the compound’s pharmacokinetic properties?

Advanced Question

Methodological Answer:

- Metabolic Stability : Assess hepatic microsomal clearance using rat liver S9 fractions. The imidazole ring may undergo CYP450-mediated oxidation, which can be mitigated by deuterium substitution at vulnerable positions .

- Plasma Protein Binding (PPB) : Use equilibrium dialysis to measure PPB; the hydrophobic cyclohexane and polar imidazole groups may balance affinity for albumin vs. α1-acid glycoprotein .

- Blood-Brain Barrier (BBB) Penetration : Predict logBB values via PAMPA-BBB assays; the tertiary amine and imidazole groups may enhance passive diffusion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.